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Compound of Interest

Compound Name: cis-1-Bromo-1-propene

Cat. No.: B1330963 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for cis-1-bromo-1-propene. The information is

intended for researchers, scientists, and professionals in drug development and other relevant

scientific fields, offering a detailed analysis of its structural and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectroscopic data provides detailed information about the hydrogen and carbon

framework of cis-1-bromo-1-propene.

¹H NMR Spectroscopy
The proton NMR spectra of cis-1-bromo-1-propene have been recorded in both acetone and

benzene solutions. The chemical shifts (δ) are reported in parts per million (ppm) downfield

from a tetramethylsilane (TMS) standard, and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for cis-1-Bromo-1-propene[1]
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Solvent Proton
Chemical Shift
(ppm)

Coupling Constant
(Hz)

Acetone =CHBr 6.28 J(H,H) = 6.9

=CH(CH₃) 6.23 J(H,CH₃) = 6.6

CH₃ 1.72 J(H,H) = -1.8

Benzene =CHBr 5.84 J(H,H) = 7.0

=CH(CH₃) 5.66 J(H,CH₃) = 6.5

CH₃ 1.47 J(H,H) = -1.6

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of cis-1-bromo-1-propene in deuterated chloroform (CDCl₃) reveals

three distinct signals corresponding to the three carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for cis-1-Bromo-1-propene

Carbon Atom Chemical Shift (ppm)

C=C-Br Data not explicitly found in search results

C=C-CH₃ Data not explicitly found in search results

CH₃ Data not explicitly found in search results

Note: While a source indicates the availability of a ¹³C NMR spectrum in CDCl₃, the specific

chemical shift values were not detailed in the provided search results.

Infrared (IR) Spectroscopy
The infrared spectrum of cis-1-bromo-1-propene provides information about the vibrational

modes of its functional groups. The characteristic absorption bands are key to identifying the

molecular structure.

Table 3: Key IR Absorption Bands for cis-1-Bromo-1-propene
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

Data not explicitly found in

search results
C=C Alkene Stretch

Data not explicitly found in

search results
=C-H Alkene C-H Stretch

Data not explicitly found in

search results
C-H (in CH₃) Alkyl C-H Stretch

Data not explicitly found in

search results
C-Br Alkyl Halide Stretch

Note: While the existence of IR spectra is documented, a tabulated list of specific absorption

peaks for cis-1-bromo-1-propene was not available in the search results.

Experimental Protocols
NMR Spectroscopy
The referenced ¹H NMR data was obtained from a 10 mol% solution of cis-1-bromo-1-
propene in the specified solvent (acetone or benzene).[1] A standard NMR spectrometer is

used for such analyses. For a typical procedure:

Sample Preparation: A precise amount of cis-1-bromo-1-propene is dissolved in the

deuterated solvent to achieve the desired concentration. A small amount of a reference

standard like TMS is added.

Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer.

The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard

pulse sequences are then used to acquire the ¹H and ¹³C NMR spectra.

Infrared Spectroscopy
A common method for obtaining the IR spectrum of a liquid sample like cis-1-bromo-1-
propene is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.
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Instrument Setup: The ATR accessory is installed in the FT-IR spectrometer. A background

spectrum is collected to account for atmospheric and instrument absorbances.

Sample Analysis: A small drop of the liquid sample is placed directly on the ATR crystal. The

spectrum is then recorded.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Structure-Spectra Correlation
The spectroscopic data aligns with the known structure of cis-1-bromo-1-propene. The

diagram below illustrates the relationship between the molecule's structure and its key

spectroscopic features.

cis-1-Bromo-1-propene Structure

NMR Spectroscopy

IR Spectroscopy

¹H NMR
- Olefinic protons (~5.6-6.3 ppm)
- Methyl protons (~1.5-1.7 ppm)

 Correlates to 

¹³C NMR
- Olefinic carbons
- Methyl carbon

 Correlates to 

IR Absorption
- C=C stretch
- =C-H stretch

- C-H stretch (alkyl)
- C-Br stretch

 Correlates to 
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Structure-Spectra Correlation for cis-1-Bromo-1-propene

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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